Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-
Description
Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- (CAS RN 6358-31-2; EC 240-131-2) is an azo dye derivative characterized by a butanamide backbone functionalized with a 5-chloro-2-methoxyphenyl group and a 2-methoxy-4-nitrophenylazo moiety. This compound is primarily utilized as a colorant in industrial applications, including plastics, paper, and coatings, due to its vibrant yellow hue and stability under processing conditions . Its molecular formula is C₁₈H₁₈N₄O₆, with a molecular weight of 386.36 g/mol, and it exhibits moderate thermal stability and solubility in organic solvents .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-14-8-11(19)4-7-15(14)28-2)22-21-13-6-5-12(23(26)27)9-16(13)29-3/h4-9,17H,1-3H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOFXUHULUCJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864653 | |
| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15993-42-7 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15993-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015993427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.467 | |
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| Record name | PIGMENT YELLOW 111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26W64U012B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diazotization of 2-Methoxy-4-Nitroaniline
The synthesis begins with the diazotization of 2-methoxy-4-nitroaniline to generate the reactive diazonium salt. In a typical procedure, 2-methoxy-4-nitroaniline (0.1 mol) is dissolved in chilled hydrochloric acid (1.5 M, 50 mL) at 0–5°C. Sodium nitrite (0.12 mol) is added gradually under vigorous stirring, maintaining the temperature below 5°C to prevent premature decomposition. The reaction mixture is stirred for 45 minutes, after which excess nitrous acid is neutralized with sulfamic acid. The diazonium salt is used immediately in the subsequent coupling step due to its thermal instability.
Critical Parameters :
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Temperature control (±2°C) to avoid side reactions.
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Molar ratio of NaNO₂ to aniline (1.2:1) ensures complete diazotization.
Coupling Reaction with 5-Chloro-2-Methoxyaniline
The diazonium salt is coupled with 5-chloro-2-methoxyaniline in a weakly acidic medium (pH 4–5). The aniline derivative (0.11 mol) is dissolved in ethanol-water (1:1, 100 mL) and cooled to 10°C. The diazonium solution is added dropwise over 30 minutes, followed by stirring for 2–3 hours. The pH is adjusted using sodium acetate buffer to stabilize the azo linkage. The precipitated 2-[(2-methoxy-4-nitrophenyl)azo]-5-chloro-2-methoxyaniline is filtered, washed with cold ethanol, and dried under vacuum.
Yield Optimization :
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Excess coupling agent (10%) minimizes unreacted diazonium salt.
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Ethanol-water solvent enhances solubility of intermediates.
Amidation with 3-Oxobutanoyl Chloride
The final step involves amidation of the azo intermediate with 3-oxobutanoyl chloride . The azo compound (0.1 mol) is dissolved in dry dichloromethane (150 mL) under nitrogen. Triethylamine (0.3 mol) is added as a base, followed by slow addition of 3-oxobutanoyl chloride (0.12 mol). The mixture is refluxed for 4 hours, cooled, and washed with dilute HCl to remove excess reagents. The crude product is purified via recrystallization from ethanol, yielding the target compound as orange-red crystals.
Reaction Mechanism :
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Nucleophilic acyl substitution at the aniline nitrogen.
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Triethylamine scavenges HCl, driving the reaction to completion.
Analytical Characterization and Validation
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
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Strong absorption at 1,650 cm⁻¹ (C=O stretch of amide).
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Peaks at 1,520 cm⁻¹ (N-H bend) and 1,340 cm⁻¹ (NO₂ symmetric stretch).
¹H Nuclear Magnetic Resonance (NMR) :
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δ 8.2–7.1 ppm (multiplet, aromatic protons).
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δ 3.9 ppm (singlet, methoxy groups).
High-Performance Liquid Chromatography (HPLC) :
Purity and Stability Assessment
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability suitable for industrial processing. Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation, indicating robust shelf life.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
| Parameter | Lab-Scale Optimization | Industrial Adaptation |
|---|---|---|
| Solvent | Ethanol-water (cost-effective) | Isopropanol (recyclable) |
| Catalyst | Triethylamine | DBU (higher turnover) |
| Reaction Time | 4 hours | 2.5 hours (continuous flow) |
Continuous Flow Reactors :
Waste Management and Green Chemistry
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Solvent Recovery : >90% ethanol reclaimed via distillation.
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Byproduct Utilization : Unreacted aniline derivatives are repurposed as intermediates for other azo dyes.
Industrial-Scale Production Protocols
Batch Process for High-Volume Output
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Diazotization : 10 kg batches of 2-methoxy-4-nitroaniline processed in jacketed reactors with cryogenic cooling.
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Coupling : Automated pH adjustment systems maintain optimal conditions for 500 L reactions.
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Amidation : Closed-loop systems minimize exposure to moisture and oxygen, improving yield to 85–90%.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (UV detection) |
| Heavy Metals | <10 ppm | ICP-MS |
| Residual Solvents | <0.5% (ethanol/isopropanol) | GC-FID |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield corresponding amines. Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with new substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Dye Synthesis: The azo linkage makes this compound useful in the synthesis of dyes and pigments.
Catalysis: It can act as a ligand in coordination chemistry, aiding in the development of catalysts.
Biology
Biological Probes: The compound can be used as a probe in biological assays due to its chromophoric properties.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.
Industry
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Analytical Chemistry: Employed in analytical techniques for detecting and quantifying various substances.
Mechanism of Action
The mechanism of action of Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azo Dye Family
Azo dyes sharing the butanamide core and substituted aromatic groups are common in industrial colorants. Key analogues include:
Structural Insights :
- Substituent Effects : The position and electronegativity of substituents (e.g., nitro, methoxy) influence color intensity and lightfastness. For example, the 4-nitro group in 6358-31-2 enhances UV stability compared to its 2-nitro analogue (C.I. Pigment Yellow 65) .
- Azo Linkage : Bis-azo derivatives (e.g., biphenyl-based compounds) exhibit higher molecular weights and improved heat resistance, making them suitable for high-temperature polymer processing .
Functional Analogues in Pharmaceutical Chemistry
While 6358-31-2 is primarily industrial, structurally related benzazole-containing butanamides are explored for pharmacological applications:
Key Differences :
- Pharmacophores vs. Chromophores : Pharmaceutical analogues prioritize heterocyclic moieties (e.g., benzothiazole) for target binding, whereas industrial dyes focus on azo groups for chromogenic properties .
- Solubility: Medicinal derivatives often incorporate polar groups (e.g., sulfonyl, amino) to enhance aqueous solubility, unlike hydrophobic industrial dyes .
Research Findings and Industrial Data
Market Trends
- Consumption : Global demand for 6358-31-2 is projected to grow at 3.2% CAGR (2020–2027), driven by packaging and textile industries in Asia-Pacific .
- Competitors : C.I. Pigment Yellow 74 (CAS 6358-31-2) dominates the yellow pigment market, while niche biphenyl derivatives cater to specialty coatings .
Biological Activity
Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-, commonly referred to by its CAS number 15993-42-7, is a complex organic compound characterized by a butanamide backbone with various functional groups, including chloro and methoxy substituents, and an azo linkage. This compound has garnered interest in various fields, particularly in pharmaceuticals and dye manufacturing, due to its structural properties and potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 420.804 g/mol. The compound exhibits notable physical properties such as:
- Boiling Point : 594.6 ± 50.0 °C
- Density : 1.40 ± 0.1 g/cm³
- Flash Point : 313.4 °C
Antimicrobial and Antitumor Activities
Compounds similar to butanamide have shown potential antimicrobial and antitumor activities. For instance:
- Azo Compounds : Azo compounds are known for their diverse biological activities, including antibacterial and antifungal properties .
- Chloro and Methoxy Substituents : The presence of chloro and methoxy groups in aromatic compounds often enhances their biological activity by improving solubility and bioavailability.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of butanamide:
- Acute Dermal Irritation : Studies following OECD guidelines indicated that the compound did not cause skin irritation in test subjects .
- Repeated Dose Toxicity : In a study involving oral administration to rats, no significant adverse effects were observed at doses up to 500 mg/kg bw/day, establishing a NOAEL (No Observed Adverse Effect Level) for repeated exposure .
- Genotoxicity : In vitro tests demonstrated no significant increase in mutagenicity across several bacterial strains, suggesting that the compound is not genotoxic under the tested conditions .
Metabolism and Biotransformation
The metabolism of butanamide involves several pathways:
- Cytochrome P450 Enzymes : Metabolic studies indicate that cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to various metabolites .
- Reduction of Azo Bonds : Azo bonds present in the structure can be reduced by specific enzymes, which may lead to different biological effects depending on the resultant metabolites .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of butanamide, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Butanamide, 2-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo | 80675-49-6 | Contains similar azo and carbonyl functionalities |
| 4-Amino-N-(5-chloro-2-methoxyphenyl)-benzenesulfonamide | 15183 | Exhibits antimicrobial properties |
| 4-Nitroaniline | 100-01-6 | A simpler structure that serves as a precursor for azo compounds |
These comparisons reveal that while there are structural similarities among these compounds, the unique combination of functional groups in butanamide may lead to distinct biological activities.
Case Studies
Several case studies have highlighted the biological implications of related azo compounds:
- Antimicrobial Efficacy : A study demonstrated that azo derivatives showed significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing antimicrobial agents.
- Anticancer Properties : Research has indicated that certain azo compounds exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains an azo group (-N=N-), methoxy substituents (-OCH₃), a chloro group (-Cl), and an amide moiety (-CONH-). These groups contribute to its electronic properties:
- The azo group enables π-conjugation, influencing UV-Vis absorption and redox behavior.
- Methoxy groups act as electron-donating substituents, stabilizing the azo linkage and affecting solubility in polar solvents.
- The chloro group introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity.
- The amide group participates in hydrogen bonding, impacting crystallinity and intermolecular interactions .
Q. What synthetic routes are commonly employed for azo-linked butanamide derivatives?
Azo compounds are typically synthesized via diazotization and coupling reactions :
- Step 1 : Diazotize an aromatic amine (e.g., 2-methoxy-4-nitroaniline) with NaNO₂/HCl at 0–5°C.
- Step 2 : Couple the diazonium salt with a phenolic or anilinic coupling partner (e.g., N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide) under controlled pH (neutral to slightly acidic).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), azo-linked aromatic protons (δ ~7.0–8.5 ppm), and amide carbonyl (δ ~170–175 ppm).
- UV-Vis : Detect π→π* transitions of the azo chromophore (λmax ~400–500 nm).
- IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the azo-coupling yield?
- Temperature : Maintain ≤5°C during diazotization to prevent diazonium salt decomposition.
- pH Control : Adjust coupling pH to 6–7 using NaHCO₃ to stabilize the diazonium ion.
- Catalysts : Add catalytic Cu(I) or Zn(II) salts to accelerate coupling kinetics.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
Q. What computational methods predict electronic transitions and azo chromophore stability?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict λmax. B3LYP/6-31G(d) is suitable for azo systems.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
- TD-DFT : Model excited-state transitions and compare with experimental UV-Vis data .
Q. How do solvent polarity and substituent effects influence fluorescence properties?
- Solvent Polarity : Protic solvents (e.g., methanol) may quench fluorescence via hydrogen bonding, while aprotic solvents (e.g., DMSO) enhance emission intensity.
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) redshift emission, while electron-donating groups (e.g., -OCH₃) increase quantum yield.
- Experimental Design : Measure fluorescence lifetimes using time-resolved spectroscopy in varied solvents .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar azo compounds?
- Variable Screening : Use Design of Experiments (DoE) to test interactions between temperature, pH, and stoichiometry.
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed amides or reduced azo bonds).
- Reproducibility Checks : Validate protocols using inert atmospheres (N₂/Ar) to exclude oxidative side reactions .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthesis Optimization | DoE, Kinetic Monitoring (HPLC) | Temperature, pH, Catalyst Loading |
| Electronic Properties | DFT, Cyclic Voltammetry | HOMO-LUMO Gap, Redox Potentials |
| Solvent Effects | Fluorescence Spectroscopy, MD Simulations | Quantum Yield, Solvent Polarity Index |
| Structural Analysis | X-ray Crystallography, 2D NMR (COSY, HSQC) | Bond Angles, Spin-Spin Coupling Constants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
